molecular formula C5H12N2O2 B13807567 Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Cat. No.: B13807567
M. Wt: 132.16 g/mol
InChI Key: UROLZPDVAVUIBL-UHFFFAOYSA-N
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Description

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is an organic compound with the molecular formula C5H12N2O2 It is a derivative of acetamide, featuring a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves the reaction of 2-bromoacetamide with dimethylamine. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-acetamide: Similar structure but lacks the hydroxymethyl group.

    Fluoroacetamide: Contains a fluorine atom instead of the dimethylamino group.

Uniqueness

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is unique due to the presence of both dimethylamino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(dimethylamino)-N-(hydroxymethyl)acetamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)3-5(9)6-4-8/h8H,3-4H2,1-2H3,(H,6,9)

InChI Key

UROLZPDVAVUIBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NCO

Origin of Product

United States

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